5-Amino-2-(3-methoxyanilino)benzoic acid
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Overview
Description
5-Amino-2-(3-methoxyanilino)benzoic acid: is an organic compound with the molecular formula C14H14N2O3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 5-position and a 3-methoxyanilino group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-(3-methoxyanilino)benzoic acid typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, m-toluic acid, undergoes nitration using nitric acid to form 2-nitro-3-toluic acid.
Reduction: The nitro group is then reduced to an amino group using hydrogenation in the presence of a catalyst, such as palladium on carbon, resulting in 2-amino-3-toluic acid.
Coupling Reaction: The amino group is then coupled with 3-methoxyaniline under acidic conditions to form the desired product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction steps, and the use of automated systems for coupling reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amino group is a key step in its synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as halogens or alkylating agents can be used for substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to natural substrates.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry:
Material Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-(3-methoxyanilino)benzoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The methoxy and amino groups play crucial roles in these interactions, enhancing binding affinity and specificity .
Comparison with Similar Compounds
- 2-Amino-5-chloro-3-methylbenzoic acid
- 2-Amino-3-methylbenzoic acid
- 2-Amino-5-methylbenzoic acid
Comparison:
- Structural Differences: While these compounds share a benzoic acid core, the position and nature of substituents (e.g., chloro, methyl, methoxy) differ.
- Reactivity: The presence of different substituents affects their reactivity and the types of reactions they undergo.
- Applications: Each compound has unique applications based on its specific chemical properties. For example, 2-Amino-5-chloro-3-methylbenzoic acid is used in the synthesis of pesticides, while 5-Amino-2-(3-methoxyanilino)benzoic acid is explored for medicinal applications .
Properties
CAS No. |
765288-57-1 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-amino-2-(3-methoxyanilino)benzoic acid |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-4-2-3-10(8-11)16-13-6-5-9(15)7-12(13)14(17)18/h2-8,16H,15H2,1H3,(H,17,18) |
InChI Key |
XAMRGQKPEZRTBF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C(C=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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